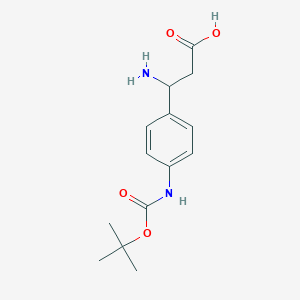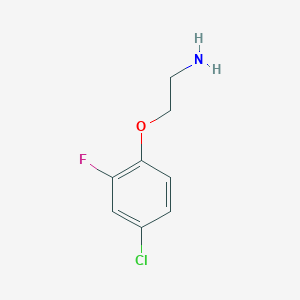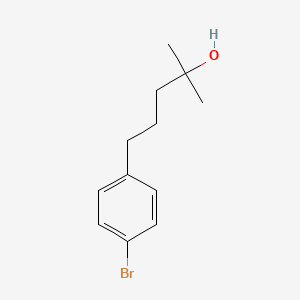
5-(4-Bromophenyl)-2-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromophenyl)-2-methylpentan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a bromophenyl group attached to a pentan-2-ol backbone, making it a versatile molecule in various chemical reactions and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-2-methylpentan-2-ol typically involves the following steps:
Bromination: The starting material, 4-bromophenylacetic acid, is brominated to introduce the bromine atom at the para position.
Grignard Reaction: The brominated compound undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.
Hydrolysis: The intermediate is hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and Grignard reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Bromophenyl)-2-methylpentan-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(4-Bromophenyl)-2-methylpentan-2-one.
Reduction: Formation of 5-(4-Phenyl)-2-methylpentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromophenyl)-2-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(4-Bromophenyl)-2-methylpentan-2-ol involves its interaction with various molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: A precursor in the synthesis of 5-(4-Bromophenyl)-2-methylpentan-2-ol.
5-(4-Bromophenyl)isoxazole: Another bromophenyl derivative with different structural features.
4-Bromophenyl-4,6-dichloropyrimidine: A compound with similar bromophenyl functionality but different reactivity.
Eigenschaften
Molekularformel |
C12H17BrO |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C12H17BrO/c1-12(2,14)9-3-4-10-5-7-11(13)8-6-10/h5-8,14H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
RSFXAVWDGBWTSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCC1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



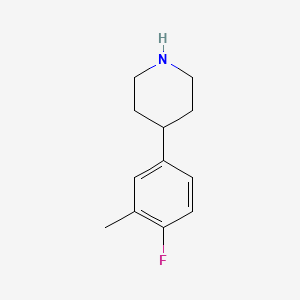
![tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B13612024.png)

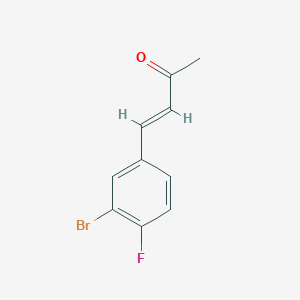
carbonyl]amino})amino}propanoic acid](/img/structure/B13612047.png)

![methyl4-amino-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B13612059.png)


![N-[(1-methyl-1H-pyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B13612073.png)

